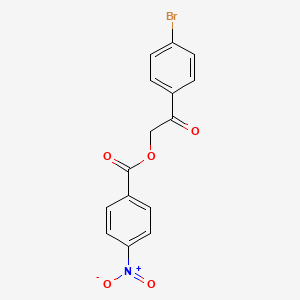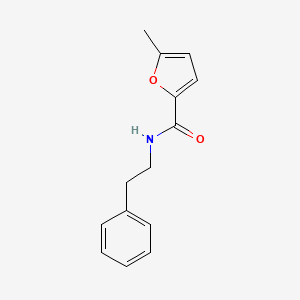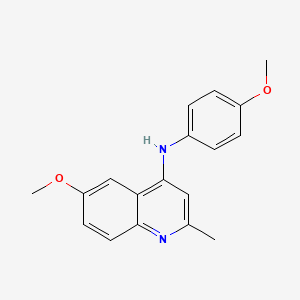![molecular formula C28H17NO2S B11705428 2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11705428.png)
2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that features a unique structure combining biphenyl, thiazole, and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl-thiazole intermediate, which is then coupled with a chromenone derivative under specific reaction conditions. The key steps include:
Formation of Biphenyl-Thiazole Intermediate: This involves the reaction of 4-bromobiphenyl with thioamide under palladium-catalyzed conditions to form the biphenyl-thiazole intermediate.
Coupling with Chromenone: The intermediate is then reacted with a chromenone derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the chromenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl chains.
Aplicaciones Científicas De Investigación
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- 2-([1,1′-biphenyl]-4-yl)-3-hydroxy-4H-chromen-4-one
Uniqueness
2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3H-BENZO[F]CHROMEN-3-ONE is unique due to its combination of biphenyl, thiazole, and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and potential therapeutic applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C28H17NO2S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C28H17NO2S/c30-28-24(16-23-22-9-5-4-8-20(22)14-15-26(23)31-28)27-29-25(17-32-27)21-12-10-19(11-13-21)18-6-2-1-3-7-18/h1-17H |
Clave InChI |
KSNHGPJYYIOPLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11705351.png)
![2,4-di(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11705358.png)
![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)

![[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11705377.png)
![(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11705378.png)
![ethyl (2E)-3-[(4-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate](/img/structure/B11705382.png)

![(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11705393.png)

![([(Tert-butyl)amino]{[2,4,6-tris(tert-butyl)phenyl]azamethylene}(2,4,6-trimeth ylphenyl)phosphino)dimethylamine](/img/structure/B11705407.png)



